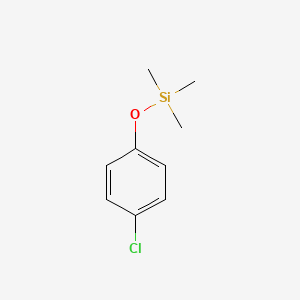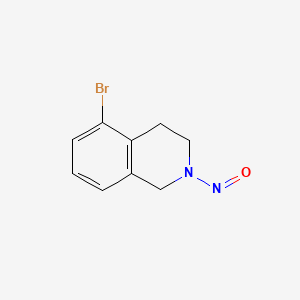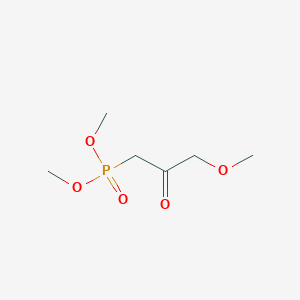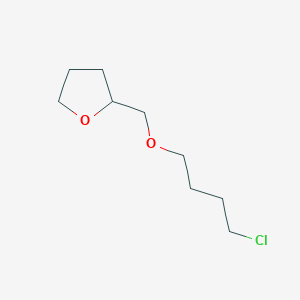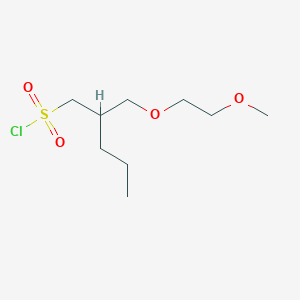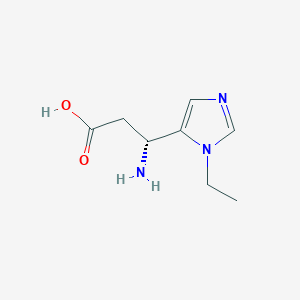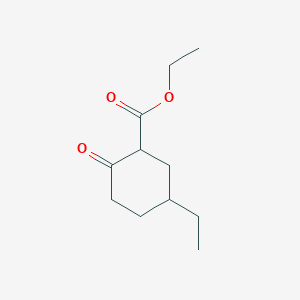
Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is an organic compound with a molecular formula of C11H18O3. It is a derivative of cyclohexanone and is characterized by the presence of an ethyl group at the 5th position and an ester functional group at the 1st position. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common method involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate enolate, which then reacts with ethyl chloroformate to form the desired ester.
Another method involves the cyclization of ethyl 2-oxocyclohexanecarboxylate with ethyl iodide in the presence of a strong base like potassium tert-butoxide. This reaction typically requires heating to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and minimize by-products. Common solvents used in these reactions include toluene and tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylic acid.
Reduction: Formation of ethyl 5-ethyl-2-hydroxycyclohexane-1-carboxylate.
Substitution: Formation of various amides and esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further reactions. The ketone group can also undergo nucleophilic addition reactions, leading to the formation of various derivatives. These reactions are often catalyzed by enzymes or chemical catalysts, and the pathways involved depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxocyclohexanecarboxylate: Lacks the ethyl group at the 5th position, resulting in different reactivity and applications.
Ethyl 4-oxocyclohexanecarboxylate: Has the ketone group at the 4th position, leading to different chemical properties and uses.
Cyclohexanone derivatives: Various derivatives with different substituents can exhibit unique reactivity and applications in organic synthesis.
This compound stands out due to its specific substitution pattern, which imparts unique chemical properties and makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
116596-80-6 |
|---|---|
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-3-8-5-6-10(12)9(7-8)11(13)14-4-2/h8-9H,3-7H2,1-2H3 |
Clave InChI |
UQCWMCVHLWXKLU-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(=O)C(C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B15299698.png)
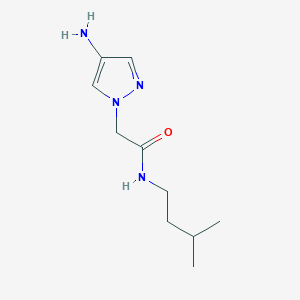
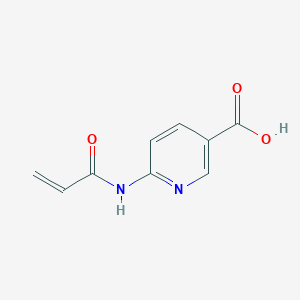
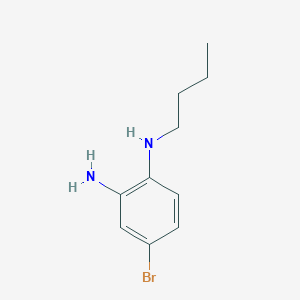
![(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid](/img/structure/B15299713.png)
![1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15299717.png)
